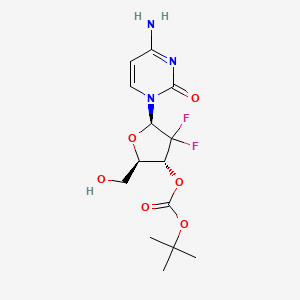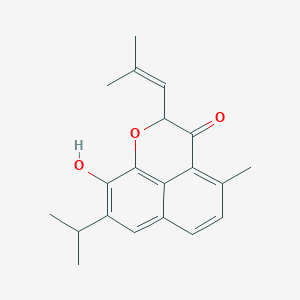
Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate, 97
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate, 97% is a specialized organic compound known for its unique chemical structure and reactivity. This compound features an isothiocyanate group attached to a cyclohexane ring, which is further substituted with an ethyl ester group. Its high purity of 97% makes it suitable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate typically involves the reaction of cis-2-amino-1-cyclohexanecarboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then treated with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Applications De Recherche Scientifique
Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate exerts its effects is primarily through the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound targets specific amino acid residues, such as cysteine, in proteins, thereby inhibiting enzyme activity or modifying protein structure.
Comparaison Avec Des Composés Similaires
Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate can be compared with other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Known for its use in peptide sequencing.
Allyl isothiocyanate: Found in mustard oil and known for its pungent flavor and antimicrobial properties.
Methyl isothiocyanate: Used as a soil fumigant and pesticide.
Compared to these compounds, Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate is unique due to its cyclohexane ring structure and ethyl ester group, which confer distinct reactivity and physical properties.
Propriétés
Formule moléculaire |
C10H15NO2S |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
ethyl 2-isothiocyanatocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h8-9H,2-6H2,1H3 |
Clé InChI |
AIKOBLQGXOVNNL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCCC1N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)

![22-(2-Hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol](/img/structure/B12102264.png)
![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)






